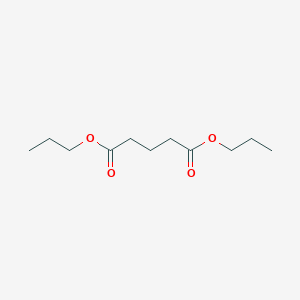
Dipropyl glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl glutarate (DPG) is an ester of glutaric acid and propanol. It is a colorless, odorless, and non-toxic liquid that is used in various scientific research applications. DPG is a versatile compound that has been used in the synthesis of various chemicals, including polymers, resins, and plasticizers.
Aplicaciones Científicas De Investigación
Dipropyl glutarate has been used in various scientific research applications, including as a solvent, plasticizer, and lubricant. It is commonly used in the synthesis of polymers, resins, and plasticizers. Dipropyl glutarate is also used as a solvent for the extraction of various compounds, including essential oils and flavors. Additionally, Dipropyl glutarate has been used as a lubricant in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of Dipropyl glutarate is not well understood. However, it is believed that Dipropyl glutarate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing the flexibility and durability of the polymer. Dipropyl glutarate may also act as a lubricant by reducing friction between surfaces.
Efectos Bioquímicos Y Fisiológicos
Dipropyl glutarate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms and may cause skin irritation in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipropyl glutarate has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. Dipropyl glutarate is also a versatile compound that can be used in various scientific research applications. However, Dipropyl glutarate has some limitations. It is not soluble in water, which may limit its use in some experiments. Additionally, Dipropyl glutarate may interfere with some analytical techniques, such as gas chromatography.
Direcciones Futuras
There are several future directions for the use of Dipropyl glutarate in scientific research. One potential application is in the synthesis of biodegradable polymers. Dipropyl glutarate may also be used as a plasticizer in the production of flexible electronics. Additionally, Dipropyl glutarate may have potential applications in the field of drug delivery, as it has been shown to enhance the solubility and bioavailability of some drugs.
Conclusion:
Dipropyl glutarate is a versatile compound that has been used in various scientific research applications. It is synthesized through the esterification reaction of glutaric acid and propanol and has several advantages and limitations for use in lab experiments. While the mechanism of action of Dipropyl glutarate is not well understood, it has been shown to have potential applications in the synthesis of biodegradable polymers, flexible electronics, and drug delivery. Further research is needed to fully understand the potential applications of Dipropyl glutarate in scientific research.
Métodos De Síntesis
Dipropyl glutarate is synthesized through the esterification reaction of glutaric acid and propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of Dipropyl glutarate can be improved by using excess propanol and removing the water formed during the reaction.
Propiedades
Número CAS |
1724-48-7 |
|---|---|
Nombre del producto |
Dipropyl glutarate |
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
dipropyl pentanedioate |
InChI |
InChI=1S/C11H20O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-9H2,1-2H3 |
Clave InChI |
IXAVSISAEGUDSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCC(=O)OCCC |
SMILES canónico |
CCCOC(=O)CCCC(=O)OCCC |
Otros números CAS |
1724-48-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



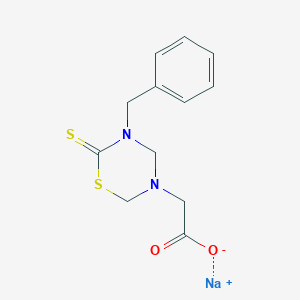
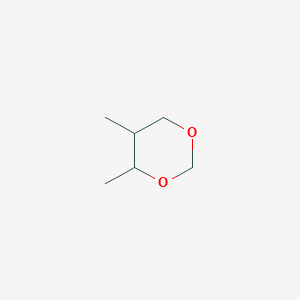
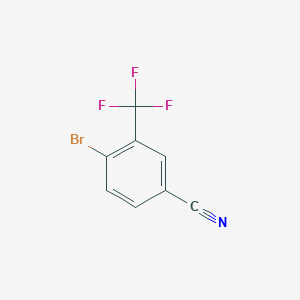
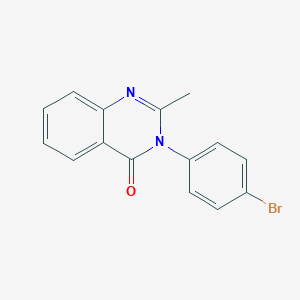
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
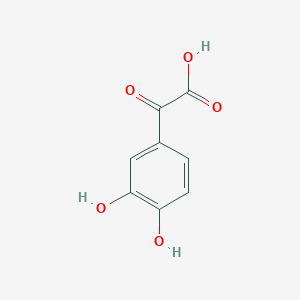
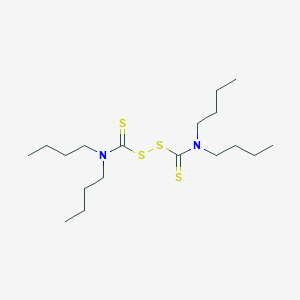
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
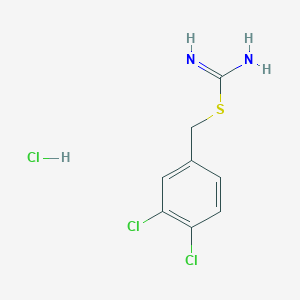
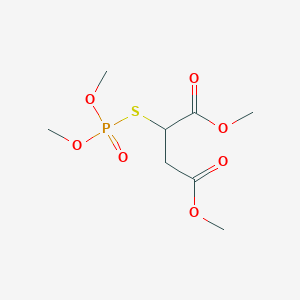
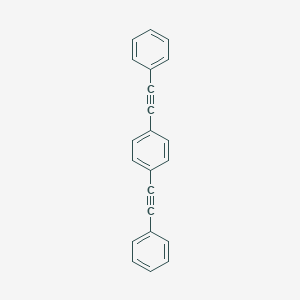
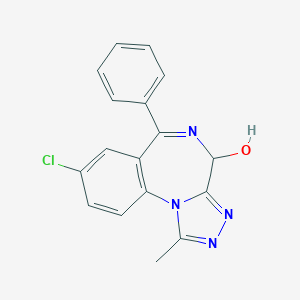
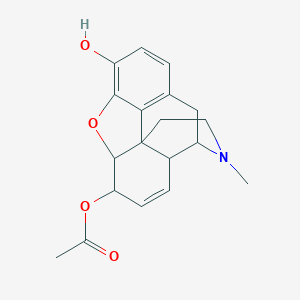
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)